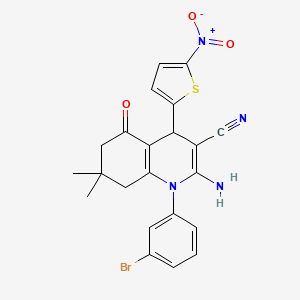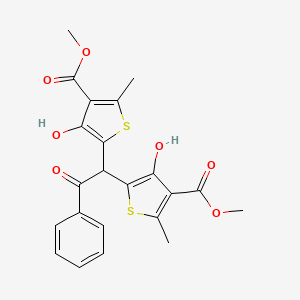![molecular formula C24H19ClN2O3 B4332379 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B4332379.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide
Vue d'ensemble
Description
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide involves the inhibition of NAE, which leads to the accumulation of CRL substrates. This accumulation results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to chemotherapy.
Biochemical and Physiological Effects
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the DNA damage response pathway. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and progression. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. However, there are also some limitations to using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments. It is a potent inhibitor that can have off-target effects, leading to unintended consequences. It is also a relatively expensive compound, which can limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to investigate the potential of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the potential off-target effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide and to develop strategies to mitigate them. Finally, the clinical efficacy and safety of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide need to be further evaluated in clinical trials to determine its potential as a cancer therapy.
Conclusion
In conclusion, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide is a small molecule inhibitor that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Its mechanism of action involves the inhibition of NAE, leading to cell cycle arrest and apoptosis in cancer cells. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has several advantages for lab experiments, but also some limitations. There are several future directions for the research and development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide, including optimizing the synthesis method, investigating its potential in combination with other anticancer agents, and further evaluating its clinical efficacy and safety.
Applications De Recherche Scientifique
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is essential for the activation of the cullin-RING ubiquitin ligases (CRLs). CRLs are involved in the degradation of various proteins, including those that play a role in cell cycle regulation and DNA damage response. By inhibiting the activity of NAE, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-19-6-4-5-18(13-19)26-24(29)23(28)21-15-27(22-8-3-2-7-20(21)22)14-16-9-11-17(25)12-10-16/h2-13,15H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIICTPYGXJJVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate](/img/structure/B4332298.png)
![N-(5-methylisoxazol-3-yl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332300.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332305.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![N-[4-(piperidin-1-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332318.png)
![2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332332.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)



![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)